molecular formula C15H15NO3S B14136775 N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide CAS No. 89114-61-4

N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide

Cat. No.: B14136775
CAS No.: 89114-61-4
M. Wt: 289.4 g/mol
InChI Key: XGORFRIUBLHFJB-UHFFFAOYSA-N
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Description

N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide is an organic compound with the molecular formula C15H15NO3S It is a benzamide derivative characterized by the presence of methoxy and sulfanyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide typically involves the reaction of 4-methoxybenzenethiol with 2-bromo-N-methoxybenzamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new therapeutic agents.

    Medicine: Explored for its potential use in drug design and development. Its unique structure allows for the modification of its chemical properties to enhance its efficacy and reduce side effects.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

N-Methoxy-2-[(4-methoxyphenyl)sulfanyl]benzamide can be compared with other similar compounds, such as:

    4-Methoxybenzenamide, N-(4-methoxyphenyl)-: Similar structure but lacks the sulfanyl group, which may result in different chemical and biological properties.

    2-Methoxy-5-[(4-methoxyphenyl)sulfanyl]benzamide: Similar structure but with different substitution patterns on the benzene ring, leading to variations in reactivity and applications.

    N-(4-Methoxyphenyl)-2-methoxybenzamide:

Properties

CAS No.

89114-61-4

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

N-methoxy-2-(4-methoxyphenyl)sulfanylbenzamide

InChI

InChI=1S/C15H15NO3S/c1-18-11-7-9-12(10-8-11)20-14-6-4-3-5-13(14)15(17)16-19-2/h3-10H,1-2H3,(H,16,17)

InChI Key

XGORFRIUBLHFJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)NOC

Origin of Product

United States

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